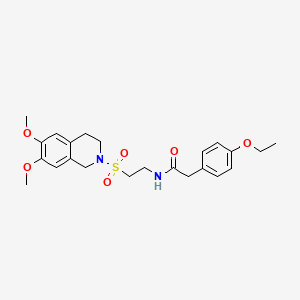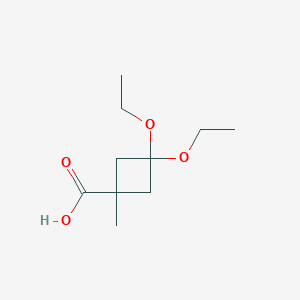
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H30N2O6S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Properties
- Studies on related isoquinoline derivatives have explored their structural aspects, revealing insights into their crystal structures and fluorescence properties. For instance, amide-containing isoquinoline derivatives have been studied for their ability to form gels and crystalline salts with mineral acids, displaying unique fluorescence emission characteristics upon protonation or interaction with specific compounds (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Cyclization Processes
- The cyclization of isoquinoline derivatives has been detailed, offering pathways to synthesize complex structures such as (±)-crispine A, illustrating the synthetic versatility of these compounds (King, 2007).
Biological Activities and Potential Therapeutic Applications
- Research into novel sulfonamide derivatives, including those related to the compound of interest, has shown potential cytotoxic activity against various cancer cell lines, highlighting their promise in anticancer research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
- Antifungal activities of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified, demonstrating broad-spectrum effectiveness against Candida species and molds, suggesting a role in developing new antifungal therapies (Bardiot et al., 2015).
Chemical Synthesis and Characterization
- The development and characterization of pyrazole-acetamide derivatives, including their synthesis, molecular structure, and antioxidant activities, have been explored, indicating the potential for creating compounds with significant biological activities (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-4-31-20-7-5-17(6-8-20)13-23(26)24-10-12-32(27,28)25-11-9-18-14-21(29-2)22(30-3)15-19(18)16-25/h5-8,14-15H,4,9-13,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMDDPTZLOCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2588403.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2588405.png)
![N-allyl-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2588406.png)
![2-Chloro-N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2588407.png)


![N-(2,5-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2588413.png)


![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2588417.png)
![methyl 2-(4-ethylanilino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588418.png)
![6-[5-[2-(4-Oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2588421.png)

![2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2588424.png)
